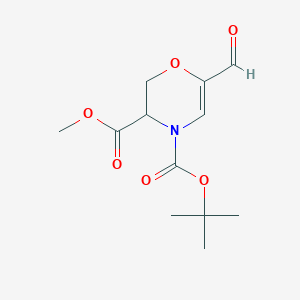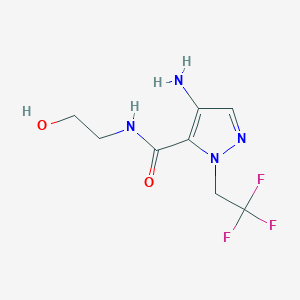![molecular formula C21H25N3O3S3 B2499465 4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide CAS No. 312614-39-4](/img/structure/B2499465.png)
4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted benzamide derivatives has been explored in various studies, with a focus on their potential biological activities. In one study, a series of N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized, demonstrating significant electrophysiological activity in vitro, comparable to sematilide, a class III antiarrhythmic agent . Another research effort reported the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were synthesized using a solvent-free method under microwave irradiation . These studies highlight the versatility of benzamide derivatives in synthesizing compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity and interaction with biological targets. The crystal structure of a degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, identified as N-(2-(N-methylsulfamoyl)phenyl)formamide, was characterized using X-ray crystallography . The compound crystallized in a triclinic space group, with the crystal structure stabilized by intramolecular and intermolecular hydrogen bonds, as well as oxygen-π stacking interactions. These structural features are essential for understanding the compound's stability and potential interactions with biological molecules.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their molecular structure and the presence of functional groups. The studies provided do not detail specific chemical reactions involving 4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide, but the synthesis and structural analysis of related compounds suggest that these derivatives can participate in various chemical transformations. The presence of the benzamide moiety and substituents such as the thiadiazole scaffold can affect the compound's reactivity and its potential as a pharmacophore .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. While the provided papers do not specifically discuss the properties of 4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide, the reported synthesis and structural characterization of related compounds provide insights into their physicochemical characteristics. For example, the crystal structure analysis reveals the presence of hydrogen bonding and oxygen-π interactions, which can affect solubility, melting point, and other physical properties . Additionally, the synthesis of Schiff's bases under microwave irradiation suggests that these compounds can be designed to enhance their chemical stability and bioavailability .
科学的研究の応用
Antibacterial and Antifungal Agents
Compounds derived from the benzothiazole and benzamide families, including those with substitutions similar to the specified chemical, have shown significant antibacterial and antifungal activities. For instance, novel analogs featuring the benzothiazole nucleus have been designed, synthesized, and evaluated for their promising antibacterial activity, particularly against pathogens such as Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of benzothiazole derivatives in developing new antimicrobial agents (Palkar et al., 2017).
Anticancer Agents
The exploration of benzothiazole and benzamide derivatives for anticancer applications has yielded compounds with significant in vitro anticancer activity. For example, certain benzamide derivatives have been synthesized and evaluated against various human cancer cell lines, showing promising results in inhibiting cancer cell growth. These findings suggest the therapeutic potential of these compounds in cancer treatment, highlighting their role in scientific research aimed at discovering novel anticancer agents (Tiwari et al., 2017).
Supramolecular Gelators
In the realm of materials science, certain benzothiazole derivatives have been investigated for their gelation behavior. These compounds have shown the ability to form stable gels in specific solvents, which is of interest for various applications in material science and nanotechnology. The gelation process is often driven by non-covalent interactions, such as π-π stacking and hydrogen bonding, indicating the versatility of benzothiazole-based compounds in designing functional materials (Yadav & Ballabh, 2020).
Anti-Inflammatory and Analgesic Agents
Research into benzothiazole and benzamide derivatives has also uncovered their potential as anti-inflammatory and analgesic agents. These compounds have been synthesized and evaluated for their effectiveness in reducing inflammation and pain in various models, demonstrating their utility in developing new therapeutic agents for treating conditions associated with inflammation and pain (Kumar & Singh, 2020).
特性
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S3/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)22-16-8-11-19-18(14-16)23-21(28-3)29-19/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAJEIPFUZARCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)
![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)
![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)



![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)
![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)